molecular formula C16H20ClNO3 B5161851 3-[1-hydroxy-2-[(4-methoxyphenyl)methylamino]ethyl]phenol;hydrochloride

3-[1-hydroxy-2-[(4-methoxyphenyl)methylamino]ethyl]phenol;hydrochloride

Cat. No.: B5161851
M. Wt: 309.79 g/mol
InChI Key: FKAKJHQTZOKOHH-UHFFFAOYSA-N
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Description

3-[1-hydroxy-2-[(4-methoxyphenyl)methylamino]ethyl]phenol;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a phenol group, a hydroxy group, and a methoxyphenyl group. It is often used in research due to its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-hydroxy-2-[(4-methoxyphenyl)methylamino]ethyl]phenol;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzylamine with epichlorohydrin to form an intermediate, which is then reacted with phenol under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common to achieve the required product specifications.

Chemical Reactions Analysis

Types of Reactions

3-[1-hydroxy-2-[(4-methoxyphenyl)methylamino]ethyl]phenol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenol and amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines or alcohols.

Scientific Research Applications

3-[1-hydroxy-2-[(4-methoxyphenyl)methylamino]ethyl]phenol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[1-hydroxy-2-[(4-methoxyphenyl)methylamino]ethyl]phenol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific signaling pathways, resulting in changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol
  • 1-(4-hydroxy-3-methoxyphenyl)-2-propanone

Uniqueness

Compared to similar compounds, 3-[1-hydroxy-2-[(4-methoxyphenyl)methylamino]ethyl]phenol;hydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[1-hydroxy-2-[(4-methoxyphenyl)methylamino]ethyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3.ClH/c1-20-15-7-5-12(6-8-15)10-17-11-16(19)13-3-2-4-14(18)9-13;/h2-9,16-19H,10-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAKJHQTZOKOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC(C2=CC(=CC=C2)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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